2-Methyl-3-(2-thienyl)acrylic acid
Description
2-Methyl-3-(2-thienyl)acrylic acid is a cinnamic acid derivative featuring a methyl group at the α-position (C2) and a thiophene ring at the β-position (C3). Its structure combines the planar conjugated system of acrylic acid with the electron-rich thiophene heterocycle, which influences its physicochemical and biological properties. The thiophene moiety enhances electronic delocalization and may contribute to unique intermolecular interactions, such as hydrogen bonding and π-π stacking, as observed in structurally similar compounds .
Properties
IUPAC Name |
(E)-2-methyl-3-thiophen-2-ylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHSXXGDTJEXNH-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CS1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CS1)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102696-69-5 | |
| Record name | (2E)-2-methyl-3-(thiophen-2-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-thienyl)acrylic acid can be achieved through several methods. One common approach involves the condensation of 2-thiophenecarboxaldehyde with methyl acrylate in the presence of a base, followed by hydrolysis to yield the desired product . Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-thienyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acrylic acid moiety to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-Methyl-3-(2-thienyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methyl-3-(2-thienyl)acrylic acid exerts its effects involves interactions with molecular targets and pathways. The thienyl group can participate in π-π interactions, while the acrylic acid moiety can undergo various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between 2-methyl-3-(2-thienyl)acrylic acid and its analogs:
*Inferred from analogous synthesis of 2-methyl-3-(3-methylphenyl)acrylic acid .
Key Observations:
This could enhance interactions with biological targets or catalytic surfaces . The methyl group at C2 introduces steric hindrance, which may affect crystal packing (e.g., reduced π-π interactions compared to non-methylated analogs) .
Synthetic Pathways :
- Thiophene- and furan-containing analogs often require tailored conditions. For example, 3-(2-furyl)acrylic acid is converted to its acyl chloride using thionyl chloride, a step critical for further functionalization . In contrast, phenyl derivatives like 2-methyl-3-(3-methylphenyl)acrylic acid are synthesized via base-catalyzed condensations .
Intermolecular Interactions :
- Cinnamic acid derivatives with aromatic substituents (e.g., 3-methylphenyl) exhibit robust hydrogen-bonded dimers (R₂²(8) motif) and π-π interactions (3.006–3.896 Å distances) . Thiophene’s larger atomic radius and polarizability may alter these interactions, though specific data for the thienyl analog is lacking.
Biological Relevance :
- While 2-methyl-3-(3-methylphenyl)acrylic acid is linked to antimalarial and antioxidant activities , the thiophene variant’s bioactivity remains uncharacterized in the provided evidence. Thiophene’s sulfur atom could modulate pharmacokinetic properties, such as membrane permeability or metabolic stability.
Notes and Limitations
- Data Gaps : Direct experimental data (e.g., melting points, spectroscopic profiles) for this compound are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs.
- Contradictions/Ambiguities: describes methyl 3-(2-thienyl)propionate, an ester derivative, which is functionally distinct from the acrylic acid target.
- Synthesis Inference : The synthesis of this compound likely mirrors methods for phenyl analogs (e.g., condensation of 2-thiophenecarboxaldehyde with methylmalonic acid) but requires validation .
Biological Activity
2-Methyl-3-(2-thienyl)acrylic acid is an organic compound characterized by its unique structure, which includes a methyl group and a thiophene ring attached to an acrylic acid backbone. This compound has garnered interest due to its potential biological activities, which are influenced by its electronic properties and structural characteristics.
Chemical Structure and Properties
The molecular formula of this compound is CHOS. Its structure features a conjugated system that enhances its reactivity and potential applications in various fields, including pharmaceuticals and materials science. The presence of the thiophene ring contributes to significant electronic properties, making it a valuable compound for further research.
Synthesis
The synthesis of this compound can be achieved through several methods, including the condensation of 2-thiophenecarboxaldehyde with methyl acrylate in the presence of a base, followed by hydrolysis. This synthetic versatility allows for the exploration of various derivatives and modifications that could enhance biological activity.
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, preliminary studies suggest that it may exhibit a range of biological effects:
- Antimicrobial Activity : Compounds with similar structures have shown potential antimicrobial properties, indicating that this compound may also possess this activity.
- Anti-inflammatory Effects : The acrylic acid moiety is often associated with anti-inflammatory properties in related compounds, suggesting possible therapeutic uses.
- Enzyme Inhibition : Similar thienyl-substituted acrylic acids have been studied for their ability to inhibit specific enzymes, which could be relevant for drug development.
The mechanism by which this compound exerts its biological effects likely involves interactions with molecular targets such as enzymes or receptors. The thienyl group can participate in π-π interactions, while the acrylic acid moiety can undergo various chemical transformations that may influence biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
